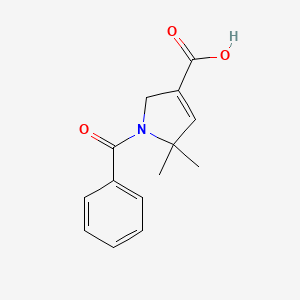
1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a benzoyl chloride derivative with a suitable amine in the presence of a base can lead to the formation of the desired pyrrole ring. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrrole derivatives. Substitution reactions can result in various substituted pyrrole compounds with different functional groups.
科学的研究の応用
1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structural features allow it to interact with various biological macromolecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
1-benzoyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid: A similar compound with a different substitution pattern on the pyrrole ring.
5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Lacks the benzoyl group but retains the dimethyl substitution.
1-benzoyl-5,5-dimethyl-1H-pyrrole-3-carboxylic acid: A fully aromatic pyrrole derivative with similar structural features.
Uniqueness
1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzoyl and dimethyl groups on the pyrrole ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
1-benzoyl-5,5-dimethyl-2H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(2)8-11(13(17)18)9-15(14)12(16)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,18) |
InChIキー |
WVSHWPRYAOLKDV-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(CN1C(=O)C2=CC=CC=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


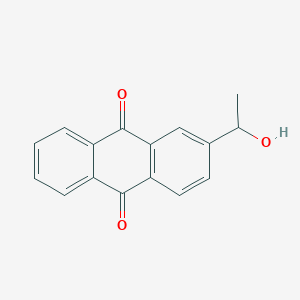

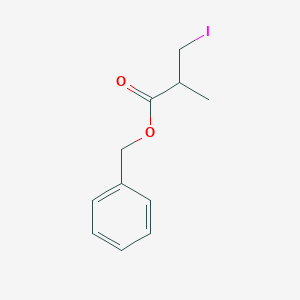




![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)

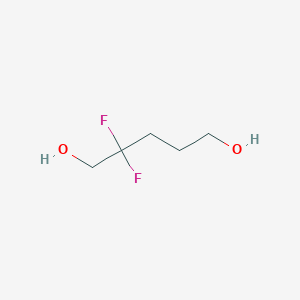
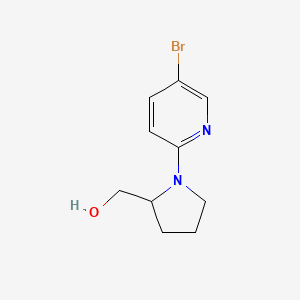
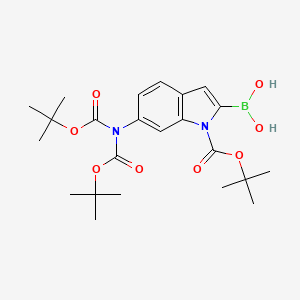

![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
